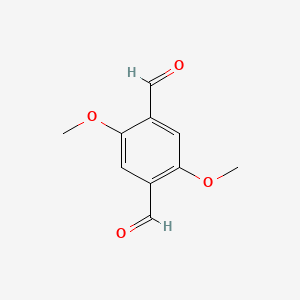

2,5-Dimethoxytereftaldehído

Descripción general

Descripción

2,5-Dimethoxyterephthalaldehyde (DMTA) is a versatile and important chemical compound with a wide range of applications in the fields of science, industry, and medicine. DMTA is a versatile and important compound that is used in the synthesis of a variety of compounds, including pharmaceuticals, food additives, and industrial chemicals. It is also used in the study of the mechanism of action of certain drugs, as well as in the development of new drugs and treatments.

Aplicaciones Científicas De Investigación

Detección de 2,4,6-Trinitrofenol en Agua

El 2,5-Dimethoxytereftaldehído (DMA) se ha utilizado como una sonda molecular pequeña para la detección altamente eficiente de 2,4,6-trinitrofenol (TNP) en agua . Exhibe una fluorescencia débil en solución, pero muestra una fluorescencia verde que aumenta constantemente con un efecto típico de emisión mejorada inducida por agregación (AIE) cuando forma una estructura de microcristal cúbica . La suspensión de microcristales de DMA mostró una buena respuesta a TNP con un límite de detección (LOD) de 1.2×10−7 M .

Síntesis de Marcos Orgánicos Covalentes (COFs)

DMA se ha utilizado en la síntesis de COFs . Los COFs son materiales porosos y cristalinos formados en base a las interacciones covalentes entre los monómeros de construcción . Poseen propiedades fascinantes como estructura predecible, morfología controlable y funcionalidad manejable . En un estudio, se sintetizó un COF utilizando 1,3,5-tris(4-aminofenil)-benceno (TPB) y DMA .

Descubrimiento de Fármacos

DMA exhibe propiedades únicas que lo hacen adecuado para una gama de aplicaciones, incluido el descubrimiento de fármacos . Su complejidad estructural y sus diversas características lo convierten en una sustancia intrigante para una mayor exploración y experimentación en varios campos científicos .

Síntesis de Materiales

Además del descubrimiento de fármacos, DMA también se utiliza en la síntesis de materiales . Sus propiedades únicas y su complejidad estructural lo convierten en una sustancia valiosa en la síntesis de diversos materiales .

Catálisis

DMA también se utiliza en catálisis . Sus propiedades únicas y su complejidad estructural lo convierten en una sustancia valiosa en varios procesos catalíticos .

Síntesis de Bis(N-salicilideno-anilinas) (BSANs)

DMA se ha utilizado en la síntesis de bis(N-salicilideno-anilinas) (BSANs) . Las BSANs son una clase de compuestos con aplicaciones potenciales en varios campos .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,5-dimethoxyterephthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIIHTHHMPYKFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345728 | |

| Record name | 2,5-Dimethoxyterephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7310-97-6 | |

| Record name | 2,5-Dimethoxyterephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethoxyterephthalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2,5-Dimethoxyterephthalaldehyde primarily used for in the context of these research papers?

A1: 2,5-Dimethoxyterephthalaldehyde (DMTA) is primarily used as a building block for synthesizing Covalent Organic Frameworks (COFs). [, , , , ] These COFs are then explored for various applications like gas separation, heavy metal extraction, and heterogeneous catalysis.

Q2: How does the structure of DMTA contribute to the properties of the resulting COFs?

A2: DMTA's structure is crucial for forming the porous, three-dimensional framework of COFs. It reacts with amine-containing linkers through Schiff-base condensation reactions. [, ] The presence of ether oxygen groups and imine linkages in the resulting COF structure contributes to strong CO2 adsorption, making them promising for gas separation applications. [] Additionally, the aromatic core of DMTA provides stability to the COF structure.

Q3: Can you elaborate on the specific applications of COFs derived from 2,5-Dimethoxyterephthalaldehyde?

A3: Certainly. COFs synthesized using DMTA have shown promise in several areas:

- Gas separation: A DMTA-based COF membrane demonstrated efficient H2/CO2 separation, exceeding Knudsen diffusion limitations. This selectivity is attributed to the small pore size and strong CO2 affinity of the COF. []

- Heavy Metal Extraction: Thiophene-functionalized magnetic COFs derived from DMTA were successfully applied for extracting trace amounts of mercury, lead, and bismuth from water samples. The high surface area and sulfur content of the COF facilitated effective metal capture. []

- Heterogeneous Catalysis: DMTA-based COFs have been explored as photocatalysts for synthesizing thiophosphinates from phosphine oxides and thiols. Specifically, the Py-DMTA-COF exhibited high efficiency, broad substrate scope, and excellent recyclability in this reaction. []

- Sensing Applications: A composite material combining a fluorescent COF (IEP, synthesized using DMTA) and manganese dioxide nanoparticles enabled the shape-selective sensing of biothiols like glutathione, cysteine, and homocysteine. Changes in the fluorescence emission of the composite material in the presence of these biothiols allowed for their detection in complex biological samples. []

Q4: What characterization techniques are commonly employed to study these DMTA-derived COFs?

A4: Several techniques are used to characterize the structure and properties of COFs synthesized with DMTA. Some of the frequently used methods include:

- Fourier transform infrared spectroscopy (FT-IR): This helps confirm the formation of the COF structure by identifying characteristic functional groups like imine bonds. [, ]

- Powder X-ray diffraction (PXRD): PXRD provides information about the crystallinity and structure of the COF material. [, ]

- Scanning electron microscopy (SEM): SEM reveals the morphology and surface characteristics of the synthesized COFs. []

- Thermogravimetric analysis (TGA): TGA assesses the thermal stability of the COF material. []

- N2 adsorption-desorption at 77 K: This analysis helps determine the surface area, pore size distribution, and porosity of the COF. [, ]

Q5: Are there any potential limitations or challenges associated with using DMTA in COF synthesis?

A5: While DMTA is a valuable building block for COFs, some challenges exist:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B1268351.png)

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)

![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)

![3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268368.png)